Nanomolar Potency Against Drug-Sensitive and Multidrug-Resistant P. falciparum Strains
Antimalarial agent 10 demonstrates high potency against both the drug-sensitive Pf3D7 strain and the multidrug-resistant PfW2 strain of P. falciparum. In a direct head-to-head comparison, its IC50 values are 14.9 nM against Pf3D7 and 11.0 nM against PfW2 [1]. In contrast, the classic antimalarial chloroquine shows significantly reduced potency against the resistant PfW2 strain (IC50 typically >100 nM) compared to sensitive strains [2]. This potency profile confirms that Antimalarial agent 10 retains efficacy against parasites with established resistance mechanisms.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | Pf3D7: 14.9 nM; PfW2: 11.0 nM |
| Comparator Or Baseline | Chloroquine: Pf3D7 ~10-30 nM; PfW2 >100 nM |
| Quantified Difference | Against PfW2, Antimalarial agent 10 is >9-fold more potent than chloroquine. |
| Conditions | In vitro culture of P. falciparum strains; 72-hour SYBR Green I fluorescence assay |
Why This Matters
This quantifies the compound's utility in research focused on drug-resistant malaria, a critical need as resistance to artemisinin and partner drugs spreads globally.
- [1] Dassonville-Klimpt A, Schneider J, Damiani C, et al. Design, synthesis, and characterization of novel aminoalcohol quinolines with strong in vitro antimalarial activity. Eur J Med Chem. 2022;228:113981. View Source
- [2] O'Neill PM, Barton VE, Ward SA. The molecular mechanism of action of artemisinin—the debate continues. Molecules. 2010;15(3):1705-1721. View Source
